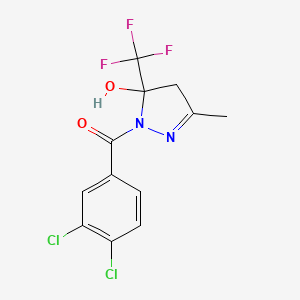

![molecular formula C16H14F4N4 B6124034 3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124034.png)

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” is also known as PHTPP . It is a selective estrogen receptor β (ERβ) full antagonist with 36-fold selectivity for ERβ over ERα . PHTPP has been used to distinguish the various activities of the two estrogen receptors .

Synthesis Analysis

A synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . This strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Physical And Chemical Properties Analysis

The melting point of a similar compound was found to be 249 °C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their antitumor properties . They act as scaffolds in drug discovery, particularly in the development of anticancer agents . The presence of fluorine atoms often enhances the bioavailability and metabolic stability of pharmaceuticals, making this compound a potential candidate for antitumor drug design.

Enzymatic Inhibition

These derivatives exhibit enzymatic inhibitory activity , which is crucial in the treatment of various diseases, including cancer . By inhibiting specific enzymes, they can interfere with the metabolic pathways essential for tumor growth and survival.

Material Science

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest . Their ability to absorb and emit light can be harnessed in the development of new materials for electronic and photonic applications.

Organic Synthesis

The compound’s structural motif is beneficial in organic synthesis . It provides a rigid and planar N-heterocyclic system that can be used to create diverse molecular architectures . This versatility is valuable for synthesizing novel organic compounds with desired properties.

Drug Design and Discovery

The synthetic versatility of pyrazolo[1,5-a]pyrimidine derivatives allows for structural modifications , which are pivotal in combinatorial library design and drug discovery . This compound, with its unique substituents, could lead to the development of new drugs with improved efficacy and safety profiles.

CDK2 Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (CDK2) , an enzyme that is a target for cancer therapy . Inhibiting CDK2 can halt the proliferation of tumor cells, offering a pathway for the development of targeted cancer treatments.

Antimicrobial Activity

The antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds showing effectiveness against various bacterial strains . This compound’s structural features may contribute to its antimicrobial activity, which could be optimized for therapeutic use.

Photophysical Studies

Due to their significant photophysical properties , these compounds are also studied for their potential applications in optoelectronics and as fluorescent probes . Their ability to interact with light makes them suitable for use in sensors and imaging technologies.

作用機序

将来の方向性

The pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant biological properties . They have high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4/c1-9-8-12(23(2)3)24-15(21-9)13(14(22-24)16(18,19)20)10-4-6-11(17)7-5-10/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEULSNWILSXHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N,N,5-trimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

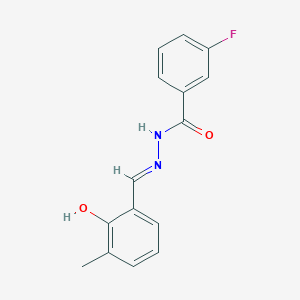

![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B6123969.png)

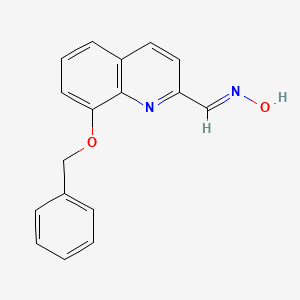

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B6123976.png)

![2-[2-(cyclopentylidenehydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6123992.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B6124007.png)

![3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-5-phenyl-2-propionylcyclohex-2-en-1-one](/img/structure/B6124010.png)

![7-cyclopentyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6124015.png)

![6,7-dimethoxy-2-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6124021.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6124032.png)

![1-benzyl-4-{[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]acetyl}piperazine](/img/structure/B6124044.png)

![ethyl 4-[({[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}amino)methyl]cyclohexanecarboxylate](/img/structure/B6124051.png)

![N-(5-{[(3-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6124054.png)